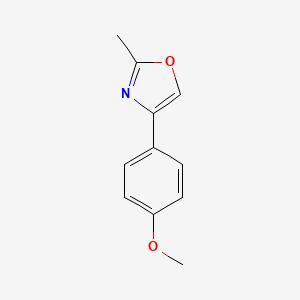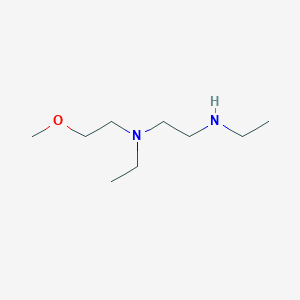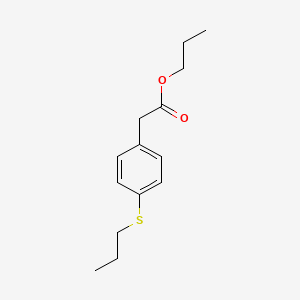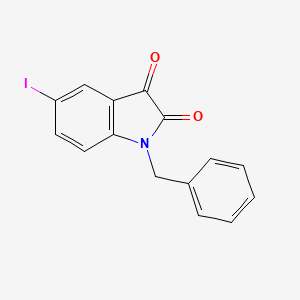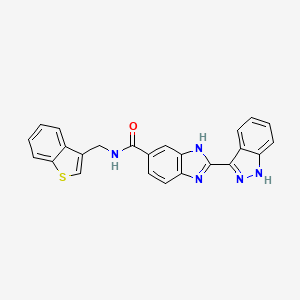
(3-Methoxy-1,8-naphthyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is a chemical compound belonging to the class of 1,8-naphthyridines, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and photochemical properties. The presence of the methoxy group and the hydroxymethyl group in this compound makes it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,8-naphthyridin-4-yl)methanol typically involves multiple steps, starting from simpler precursors. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production to make the process more sustainable.
化学反应分析
Types of Reactions: (3-Methoxy-1,8-naphthyridin-4-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxymethyl groups, which can act as functional handles for further chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical and biological applications.
科学研究应用
(3-Methoxy-1,8-naphthyridin-4-yl)methanol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its photochemical properties make it useful in the development of materials with specific optical characteristics.
作用机制
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is compared with other similar compounds, such as 1,8-naphthyridine derivatives and other heterocyclic compounds. Its uniqueness lies in the presence of both the methoxy and hydroxymethyl groups, which provide additional functional versatility compared to simpler 1,8-naphthyridine derivatives.
相似化合物的比较
1,8-Naphthyridine
2,7-Dimethyl-1,8-naphthyridine
1,6-Naphthyridine derivatives
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
(3-methoxy-1,8-naphthyridin-4-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-12-10-7(8(9)6-13)3-2-4-11-10/h2-5,13H,6H2,1H3 |
InChI 键 |
ANJNWNNMLPJDGX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C2C(=C1CO)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




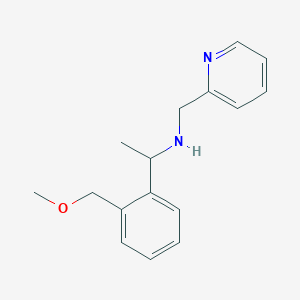

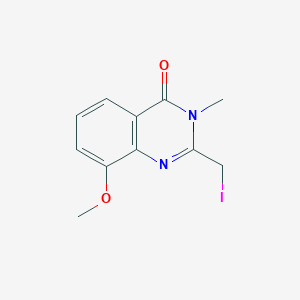
![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)
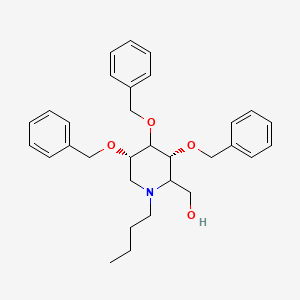
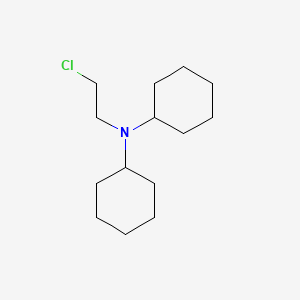
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
